beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME
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Overview
Description
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME: is a complex carbohydrate compound that plays a significant role in various biological processes. It is a disaccharide composed of beta-D-N-acetylglucosamine (GLCNAC) linked to alpha-D-mannose (MAN) through a glycosidic bond. This compound is often found in glycoproteins and glycolipids, contributing to cellular communication, structural integrity, and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME typically involves the enzymatic or chemical glycosylation of N-acetylglucosamine (GLCNAC) and mannose (MAN). One common method is the use of glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature to ensure enzyme activity and stability .
Industrial Production Methods
Industrial production of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME can be achieved through microbial fermentation. Genetically modified microorganisms, such as Escherichia coli, are engineered to express glycosyltransferases that facilitate the synthesis of the desired disaccharide. The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sugar molecules. These products can be further utilized in various biochemical and industrial applications .
Scientific Research Applications
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling, adhesion, and immune response. It is also involved in the modification of proteins and lipids.
Medicine: It is studied for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the production of bio-based materials, pharmaceuticals, and cosmetics.
Mechanism of Action
The mechanism of action of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME involves its interaction with specific molecular targets and pathways. It can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. The compound can also be incorporated into glycoproteins and glycolipids, affecting their structure and function. These interactions play a crucial role in cell-cell communication, signal transduction, and immune response .
Comparison with Similar Compounds
Similar Compounds
beta-D-GLCNAC-[1->3]-alpha-D-MAN-1->OME: Similar structure but with a different glycosidic linkage.
beta-D-GLCNAC-[1->6]-alpha-D-GAL-1->OME: Contains galactose instead of mannose.
beta-D-GLCNAC-[1->4]-alpha-D-MAN-1->OME: Different glycosidic linkage position.
Uniqueness
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME is unique due to its specific glycosidic linkage, which influences its biological activity and interactions. This compound’s structure allows it to participate in distinct biochemical pathways and cellular processes compared to its similar counterparts .
Properties
Molecular Formula |
C15H27NO11 |
---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10-,11-,12+,13+,14-,15+/m1/s1 |
InChI Key |
UXYSKKBVNODRDW-PYFPYXHFSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC)O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O |
Origin of Product |
United States |
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